molecular formula C4H4Cl2N4 B153422 2,6-ジクロロピリミジン-4,5-ジアミン CAS No. 130838-36-7

2,6-ジクロロピリミジン-4,5-ジアミン

カタログ番号: B153422
CAS番号: 130838-36-7
分子量: 179.00 g/mol
InChIキー: VJVAQTIZGIIBCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antiviral Applications

2,6-Dichloropyrimidine-4,5-diamine has been identified as a crucial intermediate for synthesizing antiviral nucleoside derivatives. These derivatives have shown efficacy against several viral infections, including HIV and hepatitis B virus (HBV). For instance, the compound is utilized in the preparation of 9-substituted-2-aminopurines, which are known to exhibit potent antiviral activity .

Case Study: HIV and HBV Treatments

Research indicates that certain nucleoside analogues derived from 2,6-Dichloropyrimidine-4,5-diamine have been effective in inhibiting the replication of HIV and HBV. These compounds work by mimicking natural nucleosides, thereby interfering with viral RNA synthesis.

Anticancer Properties

The compound has also garnered attention for its potential in cancer treatment. Pyrimidine derivatives, including those derived from 2,6-Dichloropyrimidine-4,5-diamine, have demonstrated activity against various cancer cell lines by inhibiting key growth factors and pathways involved in tumor proliferation.

Case Study: EGFR Inhibition

Substituted pyrimidines have been shown to block the epidermal growth factor receptor (EGFR), a critical target in lung cancer therapy. Studies have reported that these compounds can effectively inhibit mutant forms of EGFR, which are often resistant to standard treatments .

Synthesis of Pharmaceutical Intermediates

2,6-Dichloropyrimidine-4,5-diamine serves as a versatile building block in synthesizing various pharmaceutical intermediates. Its reactivity allows for the introduction of diverse functional groups through electrophilic substitutions or coupling reactions.

Applications in Drug Development

  • Antibiotics: Recent advancements have seen the use of this compound in developing new antibiotics targeting resistant bacterial strains.
  • Anti-inflammatory Agents: Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a role in pain and inflammation pathways .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of 2,6-Dichloropyrimidine-4,5-diamine derivatives is crucial for optimizing their pharmacological properties. Variations in substituents can significantly affect their biological activity and selectivity.

Key Findings

  • Electron-withdrawing groups enhance the potency of certain derivatives against specific targets.
  • The presence of halogens has been linked to increased lipophilicity and improved membrane permeability .

Summary Table of Applications

Application TypeCompound RoleKey Findings
AntiviralIntermediate for nucleoside analoguesEffective against HIV and HBV
AnticancerEGFR inhibitorsPotent against lung cancer cell lines
Antibiotic DevelopmentBuilding block for new antibioticsTargeting resistant bacteria
Anti-inflammatoryCOX inhibitorsSignificant reduction in inflammation markers

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloropyrimidine-4,5-diamine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 2,6-dichloropyrimidine-4,5-diamine is often carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to isolate the desired product .

化学反応の分析

反応の種類: 2,6-ジクロロピリミジン-4,5-ジアミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換はさまざまな置換ピリミジン誘導体をもたらす可能性があり、酸化と還元は化合物のさまざまな酸化状態の形成につながる可能性があります .

4. 科学研究への応用

2,6-ジクロロピリミジン-4,5-ジアミンは、科学研究において幅広い用途を持っています。

    化学: より複雑な有機分子の合成における前駆体として使用されます。

    生物学: この化合物は、酵素阻害剤の研究と、生物学的に活性な分子の構成要素として使用されます。

    医学: さまざまな病気の治療における治療薬としての可能性が研究されています。

    工業: 農薬や医薬品の製造に使用されます

作用機序

2,6-ジクロロピリミジン-4,5-ジアミンの作用機序は、特定の分子標的との相互作用を伴います。たとえば、活性部位に結合することで特定の酵素を阻害し、その活性を阻害することができます。 この阻害は、標的となる酵素によって、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物:

独自性: 2,6-ジクロロピリミジン-4,5-ジアミンは、その特定の置換パターンにより、独特の反応性を持ち、さまざまな複雑な分子の合成における貴重な中間体となります。 複数の種類の化学反応を起こす能力により、研究や産業における用途の汎用性も高まります .

類似化合物との比較

Uniqueness: 2,6-dichloropyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions also enhances its versatility in research and industrial applications .

生物活性

2,6-Dichloropyrimidine-4,5-diamine (DCDA) is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a precursor for various biologically active molecules. This article explores the biological activity of DCDA, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

DCDA has the molecular formula C5_5H5_5Cl2_2N5_5 and features two chlorine atoms at the 2 and 6 positions of the pyrimidine ring, with amino groups at the 4 and 5 positions. This unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of DCDA is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

  • Inhibition of Enzymatic Activity : DCDA has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and survival.
  • Antiviral Activity : As a precursor in the synthesis of antiviral agents, DCDA's derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms.
  • Anticancer Properties : Research indicates that DCDA derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DCDA and its derivatives:

Study Biological Activity Cell Line/Model Outcome
FLT3 InhibitionBa/F3 cellsSignificant inhibition of FLT3 signaling pathway
Antiviral ActivityVarious viral modelsEffective against multiple viruses
Anticancer ActivityMV4–11 AML cellsInduced apoptosis and reduced cell viability

Case Studies

  • FLT3 Inhibition Study : In a study evaluating the potential of pyrimidine derivatives for inhibiting FLT3 (Fms-like tyrosine kinase 3), DCDA was identified as a promising scaffold. The compound demonstrated significant inhibition in FLT3-driven cell lines, suggesting its utility in treating acute myeloid leukemia (AML) .
  • Antiviral Research : DCDA has been investigated for its role in synthesizing antiviral compounds. A derivative showed promising results against influenza viruses, highlighting its potential in developing new antiviral therapies .
  • Cancer Therapeutics : In studies involving various cancer cell lines, DCDA derivatives exhibited cytotoxic effects through apoptosis induction. These findings support further exploration into its application as an anticancer agent .

Synthesis and Derivatives

DCDA serves as a precursor for numerous derivatives with enhanced biological activity. Common synthetic routes include:

  • Amination Reactions : Utilizing various amines under optimized conditions to yield derivatives with improved pharmacological profiles.
  • Substitution Reactions : The chlorine atoms in DCDA can be substituted with other functional groups to modify biological activity .

特性

IUPAC Name

2,6-dichloropyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVAQTIZGIIBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286462
Record name 4,5-Diamino-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130838-36-7
Record name 4,5-Diamino-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2,6-dichloro-5-nitropyrimidine, prepared as described in a), in methanol (30 ml), was added Raney nickel freshly prepared from 500 mg of alloy. The reaction mixture was stirred 20 hours in the hydrogen atmosphere. Then a new catalyst, prepared from 500 mg of alloy, was added and the reaction mixture was stirred next 24 hours in the hydrogen atmosphere. The catalyst was removed, the reaction mixture was concentrated in vacuo and the residue was extracted with hot water. Product, which was obtained after cooling of the water solution, was purified by chromatography (SiO2, VI—1:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloropyrimidine-4,5-diamine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloropyrimidine-4,5-diamine
Reactant of Route 3
Reactant of Route 3
2,6-Dichloropyrimidine-4,5-diamine
Reactant of Route 4
2,6-Dichloropyrimidine-4,5-diamine
Reactant of Route 5
2,6-Dichloropyrimidine-4,5-diamine
Reactant of Route 6
2,6-Dichloropyrimidine-4,5-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。